4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a cyclopropylmorpholine moiety attached to the carboxamide group. It is a solid compound, typically appearing as a white to yellow crystalline powder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps. One common method starts with the bromination of quinazoline to introduce the bromine atom at the 6th position. This is followed by the reaction with cyclopropylmorpholine and carboxamide under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the bromine position .
Wissenschaftliche Forschungsanwendungen
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-bromoquinazolin-2-yl)-N,N-dimethylaniline: Similar structure but with a dimethylamino group instead of cyclopropylmorpholine.
4-(6-bromoquinazolin-2-yl)-N-methylmorpholine-2-carboxamide: Similar structure but with a methylmorpholine group.
Uniqueness
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropylmorpholine moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H17BrN4O2 |
---|---|
Molekulargewicht |
377.24 g/mol |
IUPAC-Name |
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H17BrN4O2/c17-11-1-4-13-10(7-11)8-18-16(20-13)21-5-6-23-14(9-21)15(22)19-12-2-3-12/h1,4,7-8,12,14H,2-3,5-6,9H2,(H,19,22) |
InChI-Schlüssel |
AOELSKGUFVHPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C4C=C(C=CC4=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.